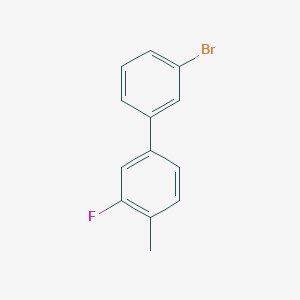

3-Bromo-3'-fluoro-4'-methylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-2-fluoro-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWBXMNBDDLQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 3 Fluoro 4 Methylbiphenyl and Analogous Systems

Retrosynthetic Analysis and Design for 3-Bromo-3'-fluoro-4'-methylbiphenyl

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the most logical disconnection is the carbon-carbon single bond of the biphenyl (B1667301) system. This leads to two primary precursor fragments: a brominated phenyl unit and a fluoro-methylated phenyl unit.

A plausible retrosynthetic pathway would involve disconnecting the biphenyl bond to yield two aryl halides or an aryl halide and an organometallic reagent. For instance, one could envision a 3-bromo-substituted phenyl precursor and a 3-fluoro-4-methyl-substituted phenyl precursor. The choice of which fragment acts as the nucleophile and which as the electrophile depends on the specific cross-coupling reaction employed.

Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Linkage Formation

The formation of the aryl-aryl bond in biphenyl synthesis is most commonly achieved through metal-catalyzed cross-coupling reactions. Several powerful methods have been developed, each with its own advantages and substrate scope.

Suzuki-Miyaura Coupling Protocols for Bromophenyl and Fluorophenyl Precursors

The Suzuki-Miyaura coupling is a widely used and versatile method for C-C bond formation, involving the reaction of an aryl or vinyl boronic acid or ester with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. rsc.orggre.ac.uk For the synthesis of this compound, this would typically involve the coupling of a bromophenylboronic acid derivative with a fluoro-methyl-substituted aryl halide, or vice versa. evitachem.com

The reaction mechanism generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the biphenyl and regenerate the Pd(0) catalyst. rsc.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically demanding substrates. nih.govacs.org For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of coupling reactions involving sterically hindered substrates. nih.govresearchgate.net

Table 1: Key Reagents in Suzuki-Miyaura Coupling

| Reagent Type | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the cross-coupling |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the catalyst and influences reactivity |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the boronic acid/ester |

| Organoboron Compound | Arylboronic acids, Arylboronic esters | Provides one of the aryl groups |

| Aryl Halide | Aryl bromides, Aryl iodides | Provides the other aryl group |

This table provides examples of reagents commonly used in Suzuki-Miyaura coupling reactions.

Ullmann Coupling Strategies for Aryl-Aryl Bond Construction

The Ullmann reaction is a classic method for forming symmetrical and unsymmetrical biaryls through the copper-catalyzed coupling of two aryl halides. byjus.com While it often requires harsh reaction conditions (high temperatures), it remains a valuable tool, particularly for the synthesis of sterically hindered biphenyls where palladium-catalyzed methods may be less effective. nih.govvanderbilt.edu

The traditional Ullmann reaction involves the use of copper powder or bronze. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate. byjus.com For the synthesis of unsymmetrical biphenyls like this compound, one aryl halide would be used in excess. byjus.com Modern modifications of the Ullmann reaction may employ soluble copper catalysts and ligands to improve yields and reaction conditions.

Negishi Coupling and Other Organometallic Approaches in Halogenated Biphenyl Synthesis

The Negishi coupling reaction provides another powerful route to C-C bond formation by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgresearchgate.net This method is known for its high functional group tolerance and the ability to couple a wide range of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

In the context of this compound synthesis, an organozinc reagent derived from one of the substituted phenyl precursors would be coupled with the other aryl halide. The choice of catalyst and ligands is critical for achieving high yields and preventing side reactions. rsc.orgnih.gov Other organometallic approaches, such as Stille coupling (using organotin reagents), can also be employed for biphenyl synthesis, though the toxicity of tin compounds is a significant drawback. rsc.org

Optimization of Catalyst Systems and Reaction Conditions for Sterically Hindered Biphenyls

The synthesis of sterically hindered biphenyls, which may include analogs of this compound with additional ortho substituents, presents a significant challenge due to the steric hindrance around the reaction center. nih.govresearchgate.net This can impede the approach of the catalyst and the coupling partners, leading to low yields.

Optimization of the catalyst system is crucial to overcome these steric barriers. This often involves the use of bulky, electron-rich phosphine ligands that can promote the reductive elimination step and stabilize the active catalytic species. nih.govrsc.org Additionally, careful selection of the base, solvent, and temperature can significantly impact the reaction outcome. nih.gov For particularly challenging couplings, higher catalyst loadings or more reactive catalyst systems may be necessary. acs.org

Regioselective Halogenation Techniques on Biphenyl Skeletons

In some synthetic strategies, the halogen substituents may be introduced after the formation of the biphenyl core. This requires regioselective halogenation techniques that can precisely target the desired positions on the biphenyl skeleton. researchgate.net

Electrophilic aromatic substitution is a common method for introducing halogens onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents on the ring. worktribe.com For example, directing groups can be employed to guide the incoming halogen to a specific position. nsf.gov In some cases, protecting groups can be used to block certain positions and achieve the desired regioselectivity. worktribe.com More advanced techniques may involve the use of specific catalysts or reagents to achieve high regiocontrol in the halogenation of complex molecules. nsf.govbohrium.com

Directed Bromination and Fluorination Methodologies

The introduction of halogen atoms at specific positions on the biphenyl framework is a critical step in the synthesis of compounds like this compound. Directed bromination and fluorination methods offer precise control over the regioselectivity of these halogenation reactions.

Directed Bromination:

The regioselective bromination of biphenyl systems can be achieved through various strategies. One common approach involves the use of electrophilic brominating agents in the presence of a directing group on one of the phenyl rings. For instance, the bromination of a substituted biphenyl precursor can be influenced by the electronic and steric properties of the existing substituents.

In the synthesis of related brominated biphenyls, methods such as reaction with bromine in the presence of iron filings or the use of N-bromosuccinimide (NBS) with a suitable catalyst are often employed. sci-hub.se For example, the bromination of p-xylene (B151628) with bromine and iron filings yields 2-bromo-p-xylene, a potential precursor for building block synthesis. sci-hub.se The choice of solvent and reaction temperature can also play a crucial role in directing the bromination to the desired position. A process for the selective bromination of biphenyl in the para positions has been described using bromine monochloride (BrCl). google.com

Directed Fluorination:

Direct fluorination of aromatic rings is often more challenging due to the high reactivity of elemental fluorine. Therefore, indirect methods are more commonly used. One strategy involves the use of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The regioselectivity can be controlled by existing activating or deactivating groups on the biphenyl core.

Another powerful technique is the Balz-Schiemann reaction, where an amino group is converted to a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, introduces a fluorine atom. While not a direct C-H fluorination, it provides a reliable method for site-selective fluorination. More contemporary methods involve transition-metal-catalyzed fluorination, although these are often substrate-specific. Additionally, aryne-mediated fluorination has been reported, where the in-situ formation of an aryne intermediate is followed by fluoride (B91410) addition. researchgate.net

Late-Stage Halogen Introduction via C-H Activation

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the modification of complex molecules at a late step in the synthetic sequence. C-H activation has emerged as a key technology for LSF, enabling the direct conversion of C-H bonds into C-halogen bonds.

For the synthesis of halogenated biphenyls, transition-metal-catalyzed C-H halogenation is a prominent approach. Catalysts based on palladium, rhodium, or iridium can direct the halogenation to specific positions, often guided by a directing group on the substrate. acs.org This approach offers high regioselectivity and functional group tolerance. For example, palladium-catalyzed C-H halogenation reactions have been developed where a Pd(II) species is oxidized to a higher valent state, followed by reductive elimination to form the C-X bond. acs.org

Enzymatic halogenation using flavin-dependent halogenases (FDHs) presents a green and highly selective alternative for late-stage halogenation. acs.org These enzymes can catalyze the site-selective C-H halogenation of electron-rich aromatic compounds under mild conditions. acs.org While the native substrates of many FDHs are specific, enzyme engineering and screening of diverse FDHs can expand their substrate scope to include complex molecules like substituted biphenyls. acs.org

Transformation Pathways Involving Aryl Halide Reactivity

The bromine and fluorine atoms in this compound and its analogs serve as versatile handles for further molecular elaboration. Their reactivity in nucleophilic aromatic substitution and aryne-mediated reactions opens up numerous pathways for diversification.

Nucleophilic Aromatic Substitution Mechanisms in Substituted Biphenyls

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aryl halides. In substituted biphenyls, the feasibility and regioselectivity of SNA reactions are heavily influenced by the electronic nature of the substituents on the aromatic rings. wikipedia.org

The most common mechanism is the SNAr (addition-elimination) pathway. This mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to the halogen leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. wikipedia.org For a compound like this compound, the fluorine atom is generally a better leaving group than bromine in SNAr reactions, especially when activated by electron-withdrawing groups. However, the position of the substituents in this specific compound does not strongly favor the classical SNAr mechanism.

In some cases, particularly with less activated systems, other mechanisms like the SN1 mechanism involving an unstable aryl cation, or radical nucleophilic aromatic substitution (SRN1), can occur, though they are generally less common for simple aryl halides. wikipedia.org

Aryne-Mediated Reactions and Elimination-Addition Pathways for Aryl Halide Transformations

Aryne-mediated reactions provide a powerful alternative for the functionalization of aryl halides, proceeding through a highly reactive benzyne (B1209423) intermediate. acs.org This pathway is typically initiated by a strong base, which promotes the elimination of a proton and a halide from adjacent positions on the aromatic ring.

The generation of an aryne from a substituted biphenyl can lead to the formation of regioisomeric products, as the incoming nucleophile can add to either of the two new triple-bonded carbons. The regioselectivity of this addition is influenced by both electronic and steric factors of the substituents on the aryne intermediate. stackexchange.com

For instance, treatment of an ortho-haloaryltrimethylsilane with fluoride ions can induce a desilylation-halide elimination sequence to generate an aryne. researchgate.net This aryne can then be trapped by various nucleophiles. Aryl triflates are also excellent precursors for generating arynes at low temperatures. acs.org These reactions have been successfully used for the arylation of arenes and heterocycles. acs.org

Convergent and Divergent Synthetic Approaches for Functionalized Biphenyls

The construction of complex molecules like functionalized biphenyls can be approached through either convergent or divergent synthetic strategies.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. beilstein-journals.orgsathyabama.ac.in This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry. Starting from a core biphenyl structure, late-stage functionalization techniques like C-H activation or transformations of existing functional groups can be employed to introduce diversity. For example, a precursor like 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970) can be selectively functionalized at the C-I or C-Br bonds to create a variety of atropisomeric biphenyls. researchgate.net

The choice between a convergent and divergent approach depends on the specific synthetic goal, the complexity of the target molecule, and the desired level of structural diversity.

One-Pot and Multicomponent Reaction Sequences for Biphenyl Assembly

To enhance synthetic efficiency and reduce waste, chemists are increasingly turning to one-pot and multicomponent reactions (MCRs) for the assembly of complex molecules. dovepress.commdpi.com These strategies combine multiple reaction steps into a single operation without the need for isolating intermediates.

One-pot reactions for biphenyl synthesis can involve a sequence of reactions where reagents are added sequentially to the same reaction vessel. For example, a Suzuki-Miyaura coupling could be followed by an in-situ functionalization of another part of the molecule.

Multicomponent reactions (MCRs) are even more elegant, involving the simultaneous reaction of three or more starting materials to form a complex product that incorporates atoms from all the components. dovepress.commdpi.com While direct MCRs for the synthesis of the core biphenyl structure are less common, they can be used to introduce complexity to a pre-formed biphenyl scaffold or to build up one of the aromatic rings in a sequential manner. For instance, a three-component reaction could be designed to form one of the substituted phenyl rings, which is then coupled to the other ring in a subsequent step. The development of novel MCRs that directly lead to highly substituted biphenyls remains an active area of research. nih.govrug.nlfrontiersin.org

Mechanistic Investigations and Reactivity Studies of 3 Bromo 3 Fluoro 4 Methylbiphenyl

Elucidation of Reaction Mechanisms in Catalytic Biphenyl (B1667301) Formation

The primary route for synthesizing asymmetrically substituted biphenyls like 3-Bromo-3'-fluoro-4'-methylbiphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. evitachem.comscholarsresearchlibrary.com This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org For the synthesis of this compound, this would involve reacting a brominated precursor with a fluoromethyl-substituted phenylboronic acid, or vice-versa.

The catalytic cycle, widely accepted for the Suzuki-Miyaura reaction, consists of three main steps: rsc.orgyonedalabs.com

Oxidative Addition: The cycle initiates with the active Pd(0) catalyst, often a monoligated species like Pd(PPh₃), which undergoes oxidative addition to the carbon-bromine bond of the aryl bromide. evitachem.comresearchgate.net This step, often rate-determining for aryl bromides, forms a square-planar Pd(II) complex. nih.gov

Transmetalation: The arylboronic acid, activated by a base (e.g., potassium carbonate) to form a more nucleophilic boronate species, transfers its aryl group to the Pd(II) center. evitachem.comchemrxiv.org This step displaces the halide and results in a diaryl-palladium(II) intermediate.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the final biphenyl product. evitachem.com This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle. yonedalabs.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Intermediate/Product |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide. | Pd(0)L₂ + Ar-Br | Ar-Pd(II)(Br)L₂ |

| Transmetalation | The organic group from the organoboron compound is transferred to the palladium center. | Ar-Pd(II)(Br)L₂ + Ar'-B(OH)₂ | Ar-Pd(II)(Ar')L₂ |

| Reductive Elimination | The two aryl groups are coupled, forming the biphenyl and regenerating the Pd(0) catalyst. | Ar-Pd(II)(Ar')L₂ | Ar-Ar' + Pd(0)L₂ |

Influence of Halogen and Methyl Substituents on Aryl Reactivity and Regioselectivity

The substituents on both aromatic rings play a critical role in determining the reactivity and regioselectivity of the coupling reaction. The challenge in cross-coupling reactions with substrates bearing multiple identical halogens is controlling the site of reaction. nih.gov

Bromo Substituent: The bromine atom on one of the phenyl rings is the primary site for oxidative addition by the palladium catalyst. The C-Br bond is weaker than C-F, C-Cl, or C-H bonds, making it the preferred reaction site. nih.gov In precursors with multiple bromine atoms, the regioselectivity of the oxidative addition can be influenced by the electronic and steric environment of each C-Br bond.

Fluoro Substituent: The fluorine atom is a small, highly electronegative substituent. Its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring to which it is attached, making oxidative addition at a C-F bond highly unfavorable under standard Suzuki conditions. However, this electronic perturbation can influence the nucleophilicity of the organoboron partner during the transmetalation step. acs.org

Methyl Substituent: The methyl group is an electron-donating group (+I effect and hyperconjugation) and has a distinct steric profile. When positioned at the 4'-position, it electronically activates the ring. The combined electronic effects of the fluoro group at the 3'-position (withdrawing) and the methyl group at the 4'-position (donating) create a specific electronic environment that modulates the reactivity of the boronic acid partner. escholarship.org

The regioselectivity of the reaction is primarily controlled by the preferential oxidative addition at the C-Br bond. In cases where a dissymmetrical benzyne (B1209423) precursor might be used, structural parameters like electronic effects and steric hindrance become crucial in controlling the outcome of the aryl-aryl bond formation. researchgate.net The greater the electron-withdrawing capacity of a substituent, the higher the potential for atypical selectivity under certain catalytic conditions. nih.govacs.org

Ligand Effects and Catalytic Cycle Analysis in Metal-Mediated Couplings

The choice of ligand coordinated to the palladium center is crucial for the efficiency and success of the cross-coupling reaction. Ligands, typically bulky, electron-rich phosphines, influence the catalyst's stability, solubility, and reactivity. acs.org

Facilitating Oxidative Addition: Electron-donating and bulky ligands generally facilitate the formation of highly reactive, coordinatively unsaturated 12- or 14-electron Pd(0) species, which are necessary for the oxidative addition step. nih.govacs.org For aryl bromides, the oxidative addition often occurs from a monoligated palladium complex, PdL₁, under catalytic conditions. researchgate.netchemrxiv.org

Influencing Reductive Elimination: The steric bulk of the ligand can also promote the reductive elimination step. Increased steric pressure around the metal center can drive the two coupled aryl groups off the palladium, regenerating the active catalyst and improving turnover frequency. Some studies propose that interligand coulombic repulsion in certain charged ligands can contribute to their bulky behavior, leading to the preferential formation of catalytically active species. nih.gov

Stabilizing Catalytic Species: While promoting reactivity, ligands also prevent the palladium catalyst from aggregating into inactive palladium black. The ability of higher-generation dendritic ligands to stabilize active species through steric effects has been noted, particularly in reactions involving less reactive aryl chlorides. nih.gov

The catalytic cycle is a delicate balance of these steps, and the ligand's properties can shift the rate-determining step. For example, in the coupling of aryl bromides, the rate-determining step is often transmetalation, whereas for more challenging aryl chlorides, it is typically oxidative addition. nih.gov

Table 2: Common Ligand Types and Their Effects in Cross-Coupling

| Ligand Type | Example | Key Characteristics | Effect on Catalytic Cycle |

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Basic, moderately bulky | General purpose, effective for many standard couplings. |

| Bulky Phosphines | SPhos, XPhos | Very bulky, electron-rich | Promote oxidative addition and reductive elimination, high catalytic activity. rsc.org |

| Bidentate Phosphines | dppf | Forms stable chelate complexes | Can stabilize the catalyst but may require specific activation to generate the active species. yonedalabs.com |

| Dendritic Phosphines | Dendriphos | High steric bulk, charged backbone | Can enhance catalyst stability and activity through steric and electronic effects. nih.gov |

Kinetic and Thermodynamic Aspects of Chemical Transformations involving this compound

Substituent Effects: Electron-withdrawing groups on the aryl halide can accelerate oxidative addition. Conversely, electron-donating groups on the organoboron reagent can facilitate transmetalation. The specific substitution pattern of this compound represents a balance of these effects.

Catalyst and Ligand Concentration: The reaction rate is dependent on the concentration of the active catalytic species. Studies have shown that increasing ligand concentration can alter the dominant catalytic pathway, for instance, by favoring a PdL₂ pathway over a PdL₁ pathway for oxidative addition. researchgate.net

Thermodynamic Considerations: The formation of the C-C bond in the biphenyl product is a thermodynamically favorable process. Thermodynamic modeling and experimental studies on substituted biphenyls provide insights into their stability. ariel.ac.il

Isomer Stability: Acid-catalyzed isomerization studies of dimethylbiphenyls have shown that product distribution is determined by the relative stability of the intermediate carbocations rather than the final neutral products. researchgate.net This underscores that kinetic control, dictated by the energy of transition states, can be more significant than thermodynamic control in determining the outcome of reactions involving substituted biphenyls.

Understanding Steric and Electronic Effects on Biphenyl Torsion and Conformational Preferences

The three-dimensional structure of biphenyl and its derivatives is defined by the torsional or dihedral angle between the two phenyl rings. This conformation is a delicate balance between two opposing forces:

Steric Effects: Repulsion between the ortho-substituents (or hydrogen atoms) on the two rings favors a twisted, non-planar conformation. This steric hindrance increases the energy of the planar state. nih.gov For biphenyl itself, the equilibrium dihedral angle in the gas phase is around 45°. scivisionpub.com

Electronic Effects (Conjugation): π-electron delocalization between the two rings is maximized in a planar conformation, which provides a stabilizing resonance energy.

Quantum chemical calculations and experimental methods like photoelectron spectroscopy are used to determine these conformational preferences. rsc.orgcdnsciencepub.com Studies on halogenated biphenyls indicate that the dihedral angle is influenced by the nature and position of the halogen atoms. For instance, in di-ortho-substituted biphenyls, the torsion angle can increase to nearly 90°. scivisionpub.comrsc.org While this compound lacks ortho groups, the electronic character and size of the bromo, fluoro, and methyl groups will subtly modulate the potential energy surface of rotation around the inter-ring bond. nih.gov

Table 3: Factors Influencing Biphenyl Torsion Angle

| Factor | Description | Effect on Torsion Angle | Example |

| Steric Hindrance | Repulsive interactions between ortho substituents. | Increases angle (favors non-planar). | 2,2'-disubstituted biphenyls have large dihedral angles (~70-90°). scivisionpub.comrsc.org |

| π-Conjugation | Delocalization of π-electrons across the two rings. | Decreases angle (favors planar). | Maximally effective at 0° (planar). |

| Crystal Packing Forces | Intermolecular forces in the solid state. | Can force molecules into a planar or near-planar conformation. | Biphenyl is nearly planar in the solid state but twisted in the gas phase. roaldhoffmann.com |

| Electronic Effects | Inductive and resonance effects of substituents. | Can subtly alter the balance between steric and conjugation effects. | The net polarizability of the molecule is a key factor. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 3 Fluoro 4 Methylbiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Bromo-3'-fluoro-4'-methylbiphenyl. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

The 1D NMR spectra (¹H, ¹³C, and ¹⁹F) provide foundational information regarding the chemical environment of the magnetically active nuclei in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region (typically 7.0-8.0 ppm) will display a complex pattern of multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The methyl protons will appear as a singlet, likely around 2.1-2.4 ppm, based on data from similar compounds like 2-(4'-fluoro-3-methylbiphenyl-2-yl)pyridine (δ 2.17 ppm) and 3-methyl-1,1'-biphenyl (δ 2.46 ppm). rsc.orgrsc.org The protons on the bromo-substituted ring will be influenced by the electronegativity and anisotropic effects of the bromine atom, while the protons on the other ring will be affected by the fluorine and methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show 13 distinct signals, one for each carbon atom. The chemical shifts of the carbons directly bonded to the bromine and fluorine atoms will be significantly affected. The carbon attached to bromine (C-3) is expected to have a chemical shift in the range of 122-123 ppm, as seen in 3-bromo-1,1'-biphenyl (δ 122.9 ppm). rsc.org The carbon bonded to fluorine (C-3') will appear as a doublet due to ¹J(C-F) coupling, with a large coupling constant (around 245 Hz), and its chemical shift will be significantly downfield, as observed in 3-fluoro-1,1'-biphenyl (δ 163.2 ppm, d, J(C-F) = 243.9 Hz). rsc.orgdtu.dk The methyl carbon will appear upfield, around 20-22 ppm. dtu.dk

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum offers a sensitive probe for the fluorine-containing part of the molecule. It is expected to show a single resonance for the fluorine atom at the 3'-position. The chemical shift will be influenced by the electronic environment of the biphenyl (B1667301) system. For comparison, the fluorine signal in monofluorobenzene appears at approximately -113 ppm relative to CFCl₃. rsc.org The signal for this compound will likely be a multiplet due to coupling with nearby aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Methyl (CH₃) | ~2.2 | s |

| H-2 | ~7.7 | t | |

| H-4 | ~7.5-7.6 | d | |

| H-5 | ~7.3 | t | |

| H-6 | ~7.5-7.6 | d | |

| H-2' | ~7.1-7.3 | dd, J(H-F) | |

| H-5' | ~7.1-7.3 | d | |

| H-6' | ~7.1-7.3 | dd, J(H-F) | |

| ¹³C | Methyl (CH₃) | ~20-22 | q |

| C-1 | ~143 | s | |

| C-2 | ~130 | d | |

| C-3 | ~123 | s | |

| C-4 | ~130 | d | |

| C-5 | ~128 | d | |

| C-6 | ~126 | d | |

| C-1' | ~137-140 | d, J(C-F) | |

| C-2' | ~114-116 | d, J(C-F) | |

| C-3' | ~162-164 | d, ¹J(C-F) ≈ 245 Hz | |

| C-4' | ~128-130 | d, J(C-F) | |

| C-5' | ~130-132 | d | |

| C-6' | ~125-127 | d, J(C-F) |

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on each of the phenyl rings, confirming their relative positions. For instance, H-5 would show a cross-peak with H-4 and H-6 on the bromo-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. The methyl proton singlet would correlate with the methyl carbon signal, and each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. For example, the methyl protons would show a correlation to C-3', C-4', and C-5', confirming the position of the methyl group. Correlations between protons on one ring and carbons on the other (e.g., between H-2/H-6 and C-1') would definitively establish the biphenyl linkage.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of this compound. evitachem.com The molecular formula is C₁₃H₁₀BrF, with a calculated monoisotopic mass of 263.9950 u. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pathways under techniques like electron ionization (EI) can provide further structural confirmation. Expected fragmentation would involve:

Loss of a bromine radical (M - Br)⁺.

Loss of a fluorine radical (M - F)⁺.

Loss of a methyl radical (M - CH₃)⁺.

Cleavage of the biphenyl C-C bond, leading to ions corresponding to the individual substituted phenyl rings.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Mass (u) | Expected Observation |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₀⁷⁹BrF | 263.9950 | Molecular ion peak with characteristic Br isotope pattern |

| [M+2]⁺ | C₁₃H₁₀⁸¹BrF | 265.9930 | |

| [M-Br]⁺ | C₁₃H₁₀F | 185.0766 | Fragment ion from loss of Bromine |

| [M-CH₃]⁺ | C₁₂H₇BrF | 250.9719 | Fragment ion from loss of a methyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present and conformational details. researchgate.netcore.ac.uk

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is expected to give a strong absorption in the IR spectrum, typically in the 1250-1000 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration appears at lower frequencies, usually in the 600-500 cm⁻¹ range.

Out-of-plane (OOP) bending: The C-H OOP bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the biphenyl backbone which are often weak in the IR spectrum. The torsional angle between the two phenyl rings, a key conformational feature of biphenyls, can also be investigated using low-frequency Raman spectroscopy.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong to Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions (if applicable for related biphenyls)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings. In substituted biphenyls, this angle is a result of the balance between steric hindrance from the ortho-substituents (none in this case) and the electronic effects favoring planarity for extended π-conjugation. For related biphenyl derivatives, this angle can vary significantly.

Furthermore, the crystal structure would reveal the nature of intermolecular interactions in the solid state. Potential interactions for this molecule include halogen bonding (involving the bromine atom), C-H···F hydrogen bonds, and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the packing of the molecules in the crystal lattice. ugr.es

Computational Chemistry and Theoretical Modeling of 3 Bromo 3 Fluoro 4 Methylbiphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 3-Bromo-3'-fluoro-4'-methylbiphenyl, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized geometry and electronic properties. tandfonline.com

The electronic structure analysis from DFT provides crucial information about the molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

The molecular orbitals themselves provide a visual representation of the electron density distribution. In this compound, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed across the π-system of both rings. The presence of the bromine, fluorine, and methyl substituents significantly influences the electron density distribution and the energies of these frontier orbitals.

Table 1: Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (inter-ring) | 1.485 |

| C-Br | 1.910 |

| C-F | 1.358 |

| C-C (aromatic) | 1.390 - 1.405 |

| C-H (aromatic) | 1.080 - 1.085 |

| C-C (methyl) | 1.510 |

| C-H (methyl) | 1.090 - 1.095 |

| Bond Angles (°) ** | |

| C-C-C (inter-ring) | 120.5 |

| C-C-Br | 119.8 |

| C-C-F | 118.5 |

| C-C-C (in rings) | 118.0 - 121.0 |

| Dihedral Angle (°) ** | |

| Phenyl-Phenyl | 45.2 |

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 2.15 D |

Prediction of Spectroscopic Properties (NMR, IR, Raman) through Quantum Chemical Computations

Quantum chemical computations are highly effective in predicting the spectroscopic properties of molecules, providing valuable data for structural elucidation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. researchgate.netwu.ac.th For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be correlated with the electronic environment of each nucleus. The electron-withdrawing effects of the bromine and fluorine atoms will cause downfield shifts for the nearby protons and carbons, while the electron-donating methyl group will cause upfield shifts.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both Infrared (IR) and Raman spectroscopy can be calculated using DFT. researchgate.netnih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the C-Br, C-F, and C-H stretching and bending vibrations, as well as the characteristic aromatic ring vibrations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | 7.20 - 7.80 |

| Methyl Protons | 2.35 |

| ¹³C NMR | |

| C-Br | 122.5 |

| C-F | 160.0 (d, JCF ≈ 245 Hz) |

| C-CH₃ | 138.0 |

| Aromatic Carbons | 115.0 - 142.0 |

| Methyl Carbon | 20.5 |

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1150 |

| C-Br Stretch | 680 - 550 |

Molecular Dynamics Simulations for Conformational Landscape and Rotational Barriers

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational landscape and the dynamics of the rotation around the inter-ring C-C bond. bldpharm.com

By simulating the molecule's movement over a period of time, researchers can identify the most populated conformations and the energy barriers between them. The rotational barrier for the inter-ring bond is a key determinant of the molecule's flexibility. The simulation can map out the potential energy surface as a function of the dihedral angle, revealing the energy minima corresponding to stable conformers and the transition states that separate them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into the reaction mechanism, energetics, and the structure of transition states. scholaris.ca For a synthetic transformation involving this compound, such as a Suzuki or Stille cross-coupling reaction, DFT calculations can be employed to map out the potential energy surface of the reaction pathway. rsc.org

This involves identifying the structures and energies of the reactants, intermediates, transition states, and products. The characterization of the transition state is particularly important as it provides information about the activation energy of the reaction, which in turn determines the reaction rate. By understanding the reaction mechanism at a molecular level, chemists can optimize reaction conditions to improve yields and selectivity. For instance, modeling the oxidative addition, transmetalation, and reductive elimination steps in a palladium-catalyzed cross-coupling reaction can reveal the rate-determining step and suggest modifications to the catalyst or ligands to enhance the reaction's efficiency. acs.org

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity in a particular chemical transformation. These models are developed by finding a statistical correlation between calculated molecular descriptors (such as electronic, steric, and thermodynamic properties) and experimentally determined reaction rates or equilibrium constants.

For a series of substituted biphenyls including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, a nucleophilic aromatic substitution. Molecular descriptors derived from DFT calculations, such as HOMO and LUMO energies, atomic charges, and steric parameters, would be used as independent variables. The resulting QSRR model would be a mathematical equation that could be used to predict the reactivity of new, unsynthesized biphenyl (B1667301) derivatives, thereby guiding the design of molecules with desired chemical properties. This predictive capability is a powerful tool in modern chemical research, accelerating the discovery and development of new chemical entities.

Derivatization and Further Functionalization Chemistry of 3 Bromo 3 Fluoro 4 Methylbiphenyl

Selective Functionalization Strategies at Remaining Aryl Positions

The functionalization of the remaining C-H bonds on the biphenyl (B1667301) core of 3-Bromo-3'-fluoro-4'-methylbiphenyl is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution, the reactivity and orientation of incoming groups are dictated by the electronic nature of the substituents already present. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the halogen atoms (-Br and -F) are deactivating, yet also ortho-, para-directing.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer more precise control over regioselectivity. rsc.org These strategies often employ directing groups (DGs) that coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond, thereby overcoming the inherent electronic biases of the substrate. rsc.orgnih.gov For biphenyl systems, specialized directing templates have been designed to achieve selective functionalization at otherwise difficult-to-access positions, such as the meta-position. rsc.orgacs.org The choice of catalyst, ligand, and reaction conditions can be tailored to target specific C-H bonds, enabling the selective introduction of new functional groups at various positions on both aryl rings. acs.orgacs.org

The table below summarizes the directing effects of the substituents on this compound, which guide further functionalization.

| Substituent | Ring Position | Electronic Effect | Directing Effect | Potential Functionalization Sites |

| Bromine (-Br) | 3 | Deactivating, Electron-withdrawing (Inductive) | Ortho, Para | C5 |

| Fluorine (-F) | 3' | Deactivating, Electron-withdrawing (Inductive) | Ortho, Para | C2', C5' |

| Methyl (-CH₃) | 4' | Activating, Electron-donating (Hyperconjugation) | Ortho, Para | C2', C5' |

Note: The directing effects of the -F and -CH₃ groups on the second ring are synergistic, strongly favoring substitution at the C2' and C5' positions.

C-H Functionalization and Late-Stage Diversification of the Biphenyl Scaffold

C-H bond functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. sigmaaldrich.com This approach is particularly valuable for the late-stage diversification of complex molecules, where new functionalities can be introduced without the need for lengthy de novo synthesis or pre-functionalized starting materials. nih.govnih.govacs.org For the this compound scaffold, C-H activation strategies enable the rapid construction of a library of analogues with diverse properties. nih.gov

Palladium catalysis is frequently employed for these transformations. nih.govsnnu.edu.cnrsc.org By selecting appropriate ligands and directing groups, chemists can steer the catalyst to specific C-H bonds on either of the biphenyl rings. nih.govacs.org For instance, removable directing groups can be temporarily installed on the molecule to direct functionalization to a desired position, after which the group is cleaved. researchgate.net Recent advancements have focused on developing templates that can be easily attached and removed under mild conditions, enhancing the efficiency and applicability of this strategy for complex scaffolds like substituted biphenyls. acs.org This methodology allows for the introduction of various groups, including aryl, alkyl, and acetate (B1210297) moieties, through reactions like olefination and acetoxylation. rsc.orgacs.org

The following table illustrates potential C-H functionalization reactions applicable to the biphenyl scaffold.

| Reaction Type | Catalyst System | Functional Group Introduced | Potential Position on Scaffold |

| Olefination | Pd(OAc)₂ / Directing Template | Alkene | meta-C-H positions rsc.orgacs.org |

| Acetoxylation | Pd(OAc)₂ | Acetoxy (-OAc) | ortho-C-H positions nih.gov |

| Arylation | Ru or Pd catalysts | Aryl | ortho- or distal C-H positions acs.orgmdpi.com |

| Borylation | Ir catalysts | Boryl (-Bpin) | Sterically accessible C-H positions acs.orgacs.org |

Transformation of Halogen and Methyl Groups into Other Functionalities

The existing functional groups on this compound are not merely passive substituents; they are key reactive sites for further elaboration. The bromine atom, in particular, is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org The bromine at the C3 position of the biphenyl can be readily displaced to introduce primary or secondary amines, amides, or other nitrogen-containing functional groups. organic-chemistry.org This transformation is crucial for the synthesis of many pharmaceuticals and materials. wikipedia.org

Suzuki-Miyaura Coupling: As one of the most robust methods for C-C bond formation, the Suzuki coupling reaction pairs an organoboron reagent with an aryl halide. rsc.orgnih.gov The C3-Br bond of this compound can be coupled with a wide variety of aryl or vinyl boronic acids or esters to generate more complex tri- and poly-aryl systems. evitachem.comgre.ac.uknih.gov The reaction typically proceeds with high yield and functional group tolerance. rsc.orgfigshare.com

Transformation of the Methyl Group: The methyl group at the 4'-position can also be chemically modified. For instance, it can be oxidized to a carboxylic acid group, which can then be used in esterification or amidation reactions. google.com Conversely, related aromatic carboxylic acids can be reduced to form methyl groups. orgsyn.org

The table below details common transformations for the functional groups on the parent compound.

| Functional Group | Reaction Name | Reagents & Catalyst | New Functional Group |

| 3-Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Amine (-NR₂) wikipedia.orglibretexts.orgorganic-chemistry.org |

| 3-Bromo | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, Vinyl (-R) rsc.orgevitachem.comgre.ac.uk |

| 4'-Methyl | Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid (-COOH) google.com |

Synthesis of Polyfunctionalized Biphenyl Derivatives and Complex Architectures

By strategically combining the reactions described above—selective C-H functionalization and transformations of the bromo and methyl groups—this compound can be used as a starting block for the synthesis of highly substituted, polyfunctionalized biphenyls. vanderbilt.edu These complex derivatives are key intermediates in the development of materials with specific properties, such as liquid crystals, and in the construction of intricate molecular architectures. vanderbilt.edursc.org

The synthesis of these complex molecules often involves a multi-step, convergent approach. For example, a Suzuki coupling might first be performed at the C3-Br position to build a terphenyl scaffold. Subsequently, late-stage C-H functionalization could be used to introduce additional substituents at specific remaining positions on any of the aryl rings. rsc.org The directing properties of the existing and newly introduced groups would be carefully considered at each step to control the regiochemical outcome. vanderbilt.edu The Ullmann coupling reaction is another method used for creating sterically hindered biaryls, which can be necessary for constructing tetra-ortho-substituted biphenyls. vanderbilt.edu Through such carefully planned synthetic sequences, a vast chemical space can be explored, leading to novel compounds with unique three-dimensional structures and functionalities.

The following table outlines a hypothetical strategy for building a complex derivative from the starting compound.

| Step | Reaction Type | Target Site | Resulting Intermediate | Purpose |

| 1 | Suzuki Coupling | 3-Bromo | 3-Aryl-3'-fluoro-4'-methylbiphenyl | Extend the biphenyl core to a terphenyl system. gre.ac.uk |

| 2 | C-H Acetoxylation | C5 | 5-Acetoxy-3-aryl-3'-fluoro-4'-methylbiphenyl | Introduce an oxygen functionality. nih.gov |

| 3 | C-H Olefination | C2' | 2'-Alkenyl-5-acetoxy-3-aryl-3'-fluoro-4'-methylbiphenyl | Add a vinyl group for further modification. acs.org |

| 4 | Oxidation of Methyl | 4'-Methyl | 4'-Carboxy-2'-alkenyl-5-acetoxy-3-aryl-biphenyl | Create a site for amidation/esterification. google.com |

Advanced Analytical Methods for Research Scale Quantification and Purity Assessment of 3 Bromo 3 Fluoro 4 Methylbiphenyl

Chromatographic Techniques (HPLC, GC) for Purity Profiling and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone techniques for assessing the purity of non-volatile and volatile organic compounds, respectively. These methods are adept at separating the target compound from impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of biphenyl (B1667301) derivatives due to its efficacy in separating compounds with varying polarities. tandfonline.comscielo.brscielo.br For 3-Bromo-3'-fluoro-4'-methylbiphenyl, a C18 column is typically employed, which provides a non-polar stationary phase. The mobile phase, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, is optimized to achieve a good resolution between the main compound and any impurities. tandfonline.commdpi.com UV detection is commonly used, with the wavelength set to a maximum absorbance of the biphenyl system, often around 254 nm, to ensure high sensitivity. scielo.br

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. This allows for the precise determination of the compound's concentration in a given sample. The retention time of the compound is a characteristic feature under specific chromatographic conditions and aids in its identification.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Biphenyl

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents typical starting conditions for method development for a compound like this compound, based on general practices for substituted biphenyls. scielo.brscielo.br

Gas Chromatography (GC):

For volatile impurities or for the analysis of the compound itself if it has sufficient thermal stability and volatility, Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful tool. akjournals.commdpi.comnih.gov A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable for separating biphenyl isomers and related substances. mdpi.comacs.org

The oven temperature program is optimized to ensure the separation of all components within a reasonable time frame. Similar to HPLC, purity is assessed by area percentage, and quantification is achieved through the use of an internal or external standard and a calibration curve. GC-MS provides the added advantage of identifying impurities based on their mass spectra, which is invaluable for understanding reaction pathways and degradation mechanisms. akjournals.comnih.gov

Table 2: Representative GC-MS Parameters for Halogenated Biphenyl Analysis

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Mass Spectrometer (Scan range 50-500 m/z) |

| Injection Mode | Splitless |

This table outlines a general GC-MS method that can be adapted for the analysis of this compound. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (in this case, nitrogen, bromine, and fluorine) in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition to verify its identity and assess its purity from an elemental standpoint. For this compound (C₁₃H₁₀BrF), the theoretical elemental composition can be precisely calculated.

The analysis is performed using a dedicated elemental analyzer where a small, accurately weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by various detection methods. The presence of bromine and fluorine requires specific analytical approaches, often involving ion chromatography or specific ion-selective electrodes after combustion and absorption. The results are typically expected to be within ±0.4% of the theoretical values for a pure sample. epfl.ch

Table 3: Theoretical vs. Expected Elemental Analysis Data for C₁₃H₁₀BrF

| Element | Theoretical Percentage | Expected Experimental Range |

| Carbon (C) | 55.94% | 55.54% - 56.34% |

| Hydrogen (H) | 3.61% | 3.21% - 4.01% |

| Bromine (Br) | 28.62% | 28.22% - 29.02% |

| Fluorine (F) | 6.80% | 6.40% - 7.20% |

This table provides the calculated elemental composition of the target compound and the acceptable range for experimental results, a critical step in compositional verification.

Development of Specialized Analytical Protocols for High-Purity Requirements

In research settings where this compound is used as a precursor for materials with stringent purity requirements (e.g., in pharmaceutical synthesis or organic electronics), the development of specialized analytical protocols is crucial. pyglifesciences.comarabjchem.org Standard methods may not be sensitive enough to detect trace-level impurities that could significantly impact the performance or safety of the final product.

Developing such protocols involves:

Method Optimization: Fine-tuning chromatographic conditions (e.g., gradient elution in HPLC, slower temperature ramps in GC) to enhance the separation of closely eluting impurities.

Use of High-Resolution Detectors: Employing high-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, aiding in the confident identification of unknown impurities. akjournals.com

Forced Degradation Studies: Intentionally subjecting the compound to stress conditions (e.g., heat, acid, base, oxidation, light) to generate potential degradation products. These products can then be characterized, and the analytical method validated to ensure it can detect and quantify them.

Validation According to Regulatory Guidelines: For pharmaceutical applications, methods must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH), which includes assessing specificity, linearity, range, accuracy, precision, and robustness. scielo.br

The goal is to establish a validated analytical method with a low limit of detection (LOD) and limit of quantification (LOQ) for all potential and known impurities.

Spectrophotometric and Other Optical Methods for Concentration Determination (if applicable)

UV-Visible spectrophotometry can be a straightforward and rapid method for determining the concentration of this compound in solution, provided it is the only component that absorbs at the analytical wavelength. nih.govresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

To determine the concentration of a sample, a calibration curve is first prepared by measuring the absorbance of a series of solutions with known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. The wavelength of maximum absorbance (λmax) for the biphenyl chromophore would be selected for the analysis to ensure maximum sensitivity. While spectrophotometry is a simple and cost-effective technique, it lacks the specificity of chromatographic methods and is best suited for the analysis of pure or relatively simple mixtures where interfering substances are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.